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Executive Summary
4-(Aminomethyl)phenylalanine is a non-canonical amino acid that has emerged as a uniquely versatile building block in medicinal chemistry and dr

powerful scaffold for designing novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, structure-activity r

effects of molecular modifications on biological activity, and provide detailed experimental protocols for key procedures. The content is designed to eq

scaffold.

The Core Scaffold: 4-(Aminomethyl)phenylalanine
4-(Aminomethyl)phenylalanine, a derivative of the natural amino acid L-phenylalanine, serves as a foundational structure in the design of peptidom

introduces a basic, nucleophilic center spatially distinct from the alpha-amino group.[2] This feature significantly enhances its utility compared to its pa

Physicochemical Properties and Structural Significance
The introduction of the aminomethyl group fundamentally alters the molecule's properties. It imparts a hydrophilic and basic character to the side chai

reactivity and providing a versatile handle for further chemical modification.[2] The L-enantiomer, 4-(aminomethyl)-L-phenylalanine, is commonly used

Table 1: Physicochemical Properties of 4-(Aminomethyl)-L-phenylalanine and Key Protected Analogs

Compound Name Abbreviation CAS Number Molec

4-(Aminomethyl)-L-phenylalanine L-Phe(4-CH₂NH₂) 150338-20-8 C₁₀H₁₄

Boc-4-(aminomethyl)-L-phenylalanine Boc-L-Phe(4-CH₂NH₂) 137452-49-4 C₁₅H₂₂

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine Fmoc-L-Phe(4-CH₂NHBoc) 204715-91-3 C₃₀H₃₂

Fmoc-4-(Boc-aminomethyl)-D-phenylalanine Fmoc-D-Phe(4-CH₂NHBoc) 215302-77-5 C₃₀H₃₂

Importance in Medicinal Chemistry
The true value of 4-(aminomethyl)phenylalanine lies in its role as a scaffold. The side-chain amine provides a crucial point for derivatization, allowin

imaging agents.[5][6] This has led to its use in developing enzyme inhibitors, peptide-based drugs, and agents for bioconjugation.[2][5] Unnatural ami

Synthetic Strategies and Methodologies
The synthesis of 4-(aminomethyl)phenylalanine derivatives requires careful planning, particularly concerning the use of protecting groups to ensure

sequence.

Foundational Synthesis and Protection
A common route to the core scaffold involves the derivatization of a precursor like N-acetyl-4-chloromethyl phenylalanine ethyl ester.[3] Reaction with 
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For subsequent use, especially in peptide synthesis, orthogonal protection of the α-amino and side-chain amino groups is critical. The most common 

Boc Protection: The Boc group is acid-labile and is typically used to protect the α-amino group. Boc-4-(aminomethyl)-L-phenylalanine is a key interm

Fmoc Protection: The Fmoc group is base-labile and is essential for solid-phase peptide synthesis (SPPS).[6][9] A fully protected building block like

formation, while the side-chain amine remains protected by the acid-labile Boc group.[6]
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Caption: Workflow for preparing an orthogonally protected derivative.

Derivatization of the Side-Chain Amino Group
With the α-amino and carboxyl groups suitably protected, the side-chain amine becomes the primary site for modification. Standard amine chemistry 

Acylation: Reaction with acid chlorides or activated esters to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Structure-Activity Relationships (SAR)
The systematic modification of the 4-(aminomethyl)phenylalanine scaffold is a powerful strategy for optimizing ligand-target interactions and improv

The Role of the Side-Chain Substituent
The nature of the group attached to the aminomethyl side chain is often the most critical determinant of activity. In a study on piperazinyl phenylalanin

crucial.[11] Quantitative structure-activity relationship (QSAR) modeling showed that the presence of chlorine atoms and specific fragmentation patter
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electrostatic and steric factors in the binding pocket.

4-(Aminomethyl)phenylalanine Core α-Amine/Carboxyl Phenyl Ring Side-Chain -CH

Click to download full res

Caption: Logic diagram for Structure-Activity Relationship (SAR) studies.

Impact of Stereochemistry
The use of D-amino acids, such as Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, is a well-established strategy in peptide drug development.[9] Peptid

[9] This modification can, however, alter the peptide's conformation and its affinity for the target receptor.

Applications in Drug Discovery and Development
The versatility of 4-(aminomethyl)phenylalanine derivatives makes them valuable in a wide range of therapeutic areas.

Peptidomimetics and Enzyme Inhibitors
These derivatives are frequently used to create peptides and peptidomimetics with enhanced properties.[2][5] They can be incorporated into sequenc

methyltransferase (DNMT) and as potential dual inhibitors of MDM2 and MDMX in cancer therapy.[12][13]

Neurological and Inflammatory Disorders
The scaffold has shown promise in developing treatments for neurological disorders and inflammation.[2][5] Halogenated derivatives of L-phenylalani

piperazinyl phenylalanine derivatives have been developed as VLA-4/VCAM-1 inhibitors, targeting inflammatory processes.[11]

Table 2: Example Biological Activities of Phenylalanine Analogs

Compound Class/Derivative Target/Assay Reported Activity (IC₅₀/EC₅₀)

Phenylalanine-containing peptidomimetics Anti-HIV-1 Activity (MT-4 cells) EC₅₀ = 2.53 µM (Compound I-19)

4-Morpholino-2-phenylquinazolines PI3 Kinase p110alpha Inhibition IC₅₀ = 2.0 nM (Thieno[3,2-d]pyrimidine 

3,5-diiodo-L-tyrosine (L-Phe analog) AMPA/kainate receptor-mediated mEPSCs IC₅₀ = 104.6 µM

3,5-dibromo-L-tyrosine (L-Phe analog) AMPA/kainate receptor-mediated mEPSCs IC₅₀ = 127.5 µM

Key Experimental Protocols
The following protocols provide a generalized, step-by-step methodology for the synthesis and application of these derivatives. Note: These are illustr

suitable laboratory setting.

Protocol: Synthesis of an N-Acyl-4-(aminomethyl)phenylalanine Derivative
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This protocol describes the acylation of the side-chain amine of a protected 4-(aminomethyl)phenylalanine.

Dissolution: Dissolve Boc-L-Phe(4-CH₂NH₂)-OH (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir at room temperature. The 

Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) to the reaction mixture, typically at 0 °C to control the 

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate an

Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) or saturated ammonium chloride solution. Extract the prod

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purif

Protocol: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of Fmoc-L-Phe(4-CH₂NHBoc)-OH onto a resin-bound peptide chain.

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (e.g., after removal of a previous Fmoc group with 20% piperid

Activation: In a separate vessel, pre-activate the Fmoc-L-Phe(4-CH₂NHBoc)-OH (3-5 eq) with a coupling reagent like HBTU/HOBt (1:1 molar ratio w

intermediate.

Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amines on the resin. A negative test (yellow

Washing: After complete coupling, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove excess reagent

Next Cycle: The resin is now ready for the next deprotection step to continue the peptide elongation.
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Caption: A standard cycle in Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook
4-(Aminomethyl)phenylalanine derivatives represent a validated and highly adaptable platform in modern drug discovery. Their unique combination

biological activities. The continued exploration of new synthetic methodologies for derivatization and the application of these building blocks in novel t

our understanding of complex biological systems deepens, scaffolds like 4-(aminomethyl)phenylalanine will be instrumental in developing the next g

References
GENG Huimin, ZONG Qianying, YOU Jie, YE Lin, ZHANG Aiying, FENG Zengguo. Synthesis of 4-(N-Substituted)aminomethyl phenylalanines. Ch
redirect/AUZIYQGAyiLaBhRWzeuFUji78QsZVqSeAndG7m9PCq3tpGMYGKA31AyezY-T3LaceWgOIHtQ1_VmQj14ZkbJGZZLBgUGDX4_5U_Eze
BenchChem Technical Support Team. An In-depth Technical Guide to Boc-D-4-(aminomethyl)phenylalanine and Its Analogs. BenchChem. [URL: 
QheMhdOEC8AB7ey3xDykEtH6a89reGd3FpC0Iw24NAXqDiHlhmjc7ykdyX9DHBpjNrQI1FPp8Hx8nhrjY-vjuCiu9VA4m7VNznzqhEFJh8AHEAFJ-BW
4-(Aminomethyl)-L-phenylalanine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH3LwfN2TTjjow3z
XI6al6O7ao5n40B743itouRfN6c7U2WVEls3CWU9ddV5XPI2x0ApAQ5tZS5UJfTTy3MguCfgG0RFFREaWE54nZR7Iq0_whpV7VXg8=]
Unnatural Amino Acids in Drug Discovery. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQFiSyLrEMg80yN3TP67xWxaFo8rD7_DV1skJrW8xLYLlDcqjd4fVSxV3k6bXF8vNvVgWVZ3ut0aV5Af81zkEPapIOghNACn_YmiWiB
Boc-4-(aminomethyl)-L-phenylalanine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4CkoAC1QTz
anRhashbsV5WQxW9x0Bed_7vP6D2WrOvToA=]
Fmoc-4-(Boc-aminomethyl)-D-phenylalanine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuWe-P
ay2BmsZrwpRt_VTBZezPeKwDcgEd3LLndJerP8=]
Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA 
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/P
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiAN6PG
WLRXGcMvtO_WJqV7odx23WThA0H_wnaPNTg7xcgBMq31RnhiydhaF2cY0j0c=]
4-(Aminomethyl)-L-phenylalanine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-aminomethyl-l-phenylalanine-150338-20-8]
4-(Aminomethyl)-L-phenylalanine. J&K Scientific. [URL: https://www.jk-sci.com/4-(Aminomethyl)-L-phenylalanine-150338-20-8_1361287.html]
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/fmoc-4-boc-aminomethyl-l-phenylalanine-20
Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ug
Synthesis of phenyl alanine derivatives. Google Patents. [URL: https://patents.google.
Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19476722/]
Fmoc-Phe(4-CH2NHBoc)-OH. Ambeed.com. [URL: https://www.ambeed.com/products/204715-91-3.html]
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. Anaspec. [URL: https://www.anaspec.com/products/product.asp?id=26217]
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33155926/]
Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. PubMed. [URL: https://pubm
Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PubMed. [URL: https://pubmed.ncbi.n
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/16/
Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Rec
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMe
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxami

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.chemimpex.com/products/07408
https://www.scbt.com/p/fmoc-4-boc-aminomethyl-l-phenylalanine-204715-91-3
https://pdf.benchchem.com/15248/An_In_depth_Technical_Guide_to_Boc_D_4_aminomethyl_phenylalanine_and_Its_Analogs.pdf
https://www.chemimpex.com/products/07409
https://aapep.bocsci.com/resources/amino-acids-in-drug-discovery-the-role-of-unnatural-amino-acids.html
https://pubmed.ncbi.nlm.nih.gov/19534682/
https://pubmed.ncbi.nlm.nih.gov/24678024/
https://pubmed.ncbi.nlm.nih.gov/40576645/
https://pubmed.ncbi.nlm.nih.gov/15073406/
https://www.mdpi.com/1420-3049/27/18/5995
https://pubmed.ncbi.nlm.nih.gov/16837202/
https://www.benchchem.com/product/b111946#4-aminomethyl-phenylalanine-derivatives-and-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b111946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

